molecular formula C6H5NO B2530579 Oxazole, 2-ethynyl-4-methyl- CAS No. 872122-90-2

Oxazole, 2-ethynyl-4-methyl-

Cat. No.: B2530579
CAS No.: 872122-90-2
M. Wt: 107.112
InChI Key: ZRWRFHCWZQDWQK-UHFFFAOYSA-N
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Description

Oxazole, 2-ethynyl-4-methyl- is a useful research compound. Its molecular formula is C6H5NO and its molecular weight is 107.112. The purity is usually 95%.
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Scientific Research Applications

Coordination Chemistry and Ligand Design

Oxazole ligands, including derivatives like "2-ethynyl-4-methyl-oxazole," are pivotal in coordination chemistry, particularly in asymmetric syntheses mediated by transition metals. These compounds exhibit diverse ligand design possibilities, straightforward synthesis from available precursors, and the ability to modulate chiral centers near donor atoms, making them valuable in creating asymmetric catalysts (Gómez, Muller, & Rocamora, 1999).

Catalysis and Synthetic Applications

Oxazoles, including "2-ethynyl-4-methyl-" derivatives, are synthesized under mild conditions via homogeneous catalysis, demonstrating their critical role in organic synthesis. These compounds serve as intermediates for further chemical transformations, showcasing their versatility in constructing complex molecules (Hashmi, Weyrauch, Frey, & Bats, 2004).

Antimicrobial and Antibacterial Agents

Oxazole derivatives have been identified as novel antibacterial agents with promising safety profiles. Modifications in the oxazole ring, such as the introduction of 1,2,3-triazole, have led to compounds with reduced activity against monoamine oxidase A, improving their therapeutic potential (Reck, Zhou, Girardot, Kern, Eyermann, Hales, Ramsay, & Gravestock, 2005).

Anticancer Research

The structural and chemical diversity of oxazoles makes them significant targets in anticancer research. Their interactions with enzymes and receptors have facilitated the discovery of new drugs, highlighting the potential of oxazole-based compounds in developing novel anticancer therapies (Chiacchio, Lanza, Chiacchio, Giofrè, Romeo, Iannazzo, & Legnani, 2020).

Corrosion Inhibition

Novel oxazole derivatives, such as those based on "2-ethynyl-4-methyl-oxazole," have been explored as anti-corrosion agents for metals in acidic environments. These studies not only open up new applications for oxazole compounds in material science but also contribute to the development of safer and more efficient corrosion inhibitors (Rahmani, Ismaily Alaoui, Azzouzi, Benhiba, Hallaoui, Rais, Taleb, Saady, Labriti, Aouniti, & Zarrouk, 2019).

Safety and Hazards

The safety information for “Oxazole, 2-ethynyl-4-methyl-” indicates that it is a flammable liquid and vapor. It may cause skin burns, eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry have been increased in the past few years . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities which drew the attention of researchers round the globe to synthesize various oxazole derivatives and screen them for their various biological activities .

Relevant Papers A comprehensive review on biological activities of oxazole derivatives has been published . Another paper discusses the recent advances in the synthesis of oxazole-based molecules via van Leusen Oxazole Synthesis . There is also a book titled “OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY, PART A” that provides a detailed analysis of the synthesis, reaction, or application of an oxazole .

Properties

IUPAC Name

2-ethynyl-4-methyl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO/c1-3-6-7-5(2)4-8-6/h1,4H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWRFHCWZQDWQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=N1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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